molecular formula C8H12Cl2N2 B1428518 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride CAS No. 449175-43-3

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride

Cat. No.: B1428518
CAS No.: 449175-43-3
M. Wt: 207.1 g/mol
InChI Key: HXPFQYFUMUHIAT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1 g/mol

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride is a salt analog of 1,2,3,4-Tetrahydro-2,6-naphthyridine . It is used in the synthetic preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators . The primary targets of this compound are M1 allosteric modulators, which play a crucial role in the regulation of neurotransmitter release.

Mode of Action

The compound interacts with its targets, the M1 allosteric modulators, by binding to their allosteric sites . This binding can enhance or inhibit the activity of these modulators, leading to changes in the regulation of neurotransmitter release.

Biochemical Pathways

The affected pathways involve the regulation of neurotransmitter release. The downstream effects of these pathways can influence various neurological processes, including cognition, memory, and motor control .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its influence on neurotransmitter release. By modulating the activity of M1 allosteric modulators, it can affect the balance of neurotransmitters in the brain, which can in turn impact various neurological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 1,2-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the tetrahydro-naphthyridine ring structure.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, which can be further utilized in various applications.

Scientific Research Applications

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is compared with other similar compounds, such as 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline. While these compounds share structural similarities, this compound is unique in its specific chemical properties and applications. The differences in their molecular structures lead to variations in their reactivity and biological activities.

Properties

IUPAC Name

1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-3-9-6-8-2-4-10-5-7(1)8;;/h1,3,6,10H,2,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPFQYFUMUHIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449175-43-3
Record name 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride
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Reactant of Route 6
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride

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